tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 1-hydroxy-3-methylbutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C13H25NO3 |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxy-3-methylbutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)6-11(15)10-7-14(8-10)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |
InChI Key |
BBNUQPCLIICTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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